molecular formula C7H10O4 B8379340 2-Methylene-4-methylglutaric acid CAS No. 3290-56-0

2-Methylene-4-methylglutaric acid

Cat. No. B8379340
M. Wt: 158.15 g/mol
InChI Key: CTAVNGXKBDENRF-UHFFFAOYSA-N
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Patent
US04145559

Procedure details

Phosphorus trichloride (6.85 g.) is added dropwise and continuously to a stirred solution containing 30.4 g. of di-n-propylamine dissolved in 100 ml. of hexane at 10° C. After complete addition, the reaction mixture is allowed to stir 1 hour at room temperature. Sufficient water (75 ml.) is then added to dissolve the amine salt formed, and the organic layer is separated. The organic layer is washed once with 75 ml. of water. Methyl methacrylate (1000 g.) and 2 g. of the methyl ether of hydroquinone are added to the organic layer and heated to 65° C. To this stirred solution, 276 g. of 2-ethylhexyl acrylate is added dropwise over 8 to 10 hours. After a total of 24 hours at 65° C., the hexane and unconverted esters are removed via distillation. The residue is distilled to give 200 g. of 2-ethylhexyl 2-methylene-4-carbomethoxypentanoate, b.p. 120°-125° C./0.1 mm, nD25 = 1.4452-1.4463 and 164 g. of di-2-ethylhexyl glutarate, b.p. 150°-155° C./0.1 mm, nD25 = 1.4513. The 2-ethylhexyl 2-methylene-4-carbomethoxypentanoate is saponified to give 2-methylene-4-methylglutaric acid having a melting point of 106° to 108° C. and an acid number of 727. This product is further identified by elemental analysis and nmr spectroscopy.
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-ethylhexyl 2-methylene-4-carbomethoxypentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
di-2-ethylhexyl glutarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2-ethylhexyl 2-methylene-4-carbomethoxypentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
75 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)Cl.C(NCCC)CC.CCCCCC.[CH2:18]=[C:19]([CH2:31][CH:32]([C:34]([O:36]C)=[O:35])[CH3:33])[C:20]([O:22]CC(CC)CCCC)=[O:21]>O>[CH2:33]=[C:32]([CH2:31][CH:19]([CH3:18])[C:20]([OH:22])=[O:21])[C:34]([OH:36])=[O:35]

Inputs

Step One
Name
Quantity
6.85 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2-ethylhexyl 2-methylene-4-carbomethoxypentanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C(=O)OCC(CCCC)CC)CC(C)C(=O)OC
Step Six
Name
di-2-ethylhexyl glutarate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
2-ethylhexyl 2-methylene-4-carbomethoxypentanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C(=O)OCC(CCCC)CC)CC(C)C(=O)OC
Step Eight
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 30.4 g
CUSTOM
Type
CUSTOM
Details
at 10° C
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
The organic layer is washed once with 75 ml
ADDITION
Type
ADDITION
Details
of the methyl ether of hydroquinone are added to the organic layer
TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C
ADDITION
Type
ADDITION
Details
of 2-ethylhexyl acrylate is added dropwise over 8 to 10 hours
Duration
9 (± 1) h
CUSTOM
Type
CUSTOM
Details
After a total of 24 hours at 65° C., the hexane and unconverted esters are removed via distillation
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled
CUSTOM
Type
CUSTOM
Details
to give 200 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=C(C(=O)O)CC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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